molecular formula C22H26N4O3 B2604503 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide CAS No. 896382-04-0

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

Cat. No.: B2604503
CAS No.: 896382-04-0
M. Wt: 394.475
InChI Key: VJFWITATCDSOAW-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide typically involves multiple steps:

    Formation of Quinazolinone Core: The quinazolinone core is synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions.

    Substitution Reaction: The quinazolinone core undergoes a substitution reaction with an appropriate alkylating agent to introduce the N-ethyl-3-methylanilino group.

    Acetylation: The final step involves the acetylation of the substituted quinazolinone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recovered and recycled is also common in industrial settings to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide has shown promise in the development of new pharmaceuticals. Its anti-inflammatory and anti-cancer properties make it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry.

Industry

Industrially, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of inflammatory mediators and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2,3-dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with similar biological activities.

    N-(3-aminopropyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: A structurally related compound with potential anti-cancer properties.

Uniqueness

What sets 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide apart is its specific substitution pattern, which enhances its biological activity and makes it a more potent candidate for drug development compared to its analogs.

Properties

CAS No.

896382-04-0

Molecular Formula

C22H26N4O3

Molecular Weight

394.475

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

InChI

InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29)

InChI Key

VJFWITATCDSOAW-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C

solubility

not available

Origin of Product

United States

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